molecular formula C11H12FNO B8152362 2-Fluoro-5-isobutoxybenzonitrile

2-Fluoro-5-isobutoxybenzonitrile

Cat. No.: B8152362
M. Wt: 193.22 g/mol
InChI Key: LTJPVOIJJZPTJH-UHFFFAOYSA-N
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Description

2-Fluoro-5-isobutoxybenzonitrile is an organic compound with the molecular formula C11H12FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and an isobutoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-isobutoxybenzonitrile typically involves the introduction of the fluorine and isobutoxy groups onto the benzonitrile core. One common method is through a nucleophilic substitution reaction where a suitable precursor, such as 2-fluoro-5-nitrobenzonitrile, is reacted with isobutyl alcohol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-isobutoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Fluoro-5-isobutoxybenzoic acid.

    Reduction: 2-Fluoro-5-isobutoxybenzylamine.

    Substitution: 2-Amino-5-isobutoxybenzonitrile.

Scientific Research Applications

2-Fluoro-5-isobutoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-isobutoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the isobutoxy group can influence its lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-iodobenzonitrile: Similar structure but with an iodine atom instead of an isobutoxy group.

    2-Fluoro-5-formylbenzonitrile: Contains a formyl group instead of an isobutoxy group.

Uniqueness

2-Fluoro-5-isobutoxybenzonitrile is unique due to the presence of both fluorine and isobutoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-fluoro-5-(2-methylpropoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8(2)7-14-10-3-4-11(12)9(5-10)6-13/h3-5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJPVOIJJZPTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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